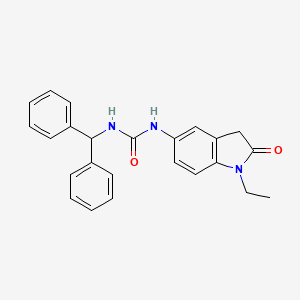

1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea” is a chemical compound. It is a derivative of 2-oxoindoline, a class of compounds that have been studied for their potential antitumor properties .

Synthesis Analysis

While specific synthesis details for “this compound” are not available, similar 2-oxoindoline-based compounds have been synthesized and evaluated as antitumor agents . The synthesis process typically involves designing and creating novel small molecules .科学的研究の応用

Synthesis Methods

- 1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea and related derivatives can be synthesized using a simple and efficient method combining 2-indolinone, aromatic aldehyde, and urea or thiourea, without the need for chromatography. This method provides good yields of the title compounds (Yan, Lei, & Hu, 2014).

Chemical Properties and Reactions

- An unexpected rearrangement during the microwave-enhanced synthesis of hydantoins leads to new interesting urea derivatives like 1-benzhydryl-3-phenyl-ureas (Muccioli et al., 2003).

- A study demonstrates the synthesis and evaluation of antioxidant activity of derivatives involving urea, benzaldehyde, and ethyl acetoacetate, leading to various compounds with characterized antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).

- N-Benzhydryl bicyclic guanidines were synthesized, which exhibited potent hypoglycemic activity (Kosasayama, Konno, Higashi, & Ishikawa, 1979).

Biological and Medicinal Applications

- A study on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed insights into hydrogen bonding within complexes, crucial for drug design (Ośmiałowski et al., 2013).

- The synthesis of potential antifilarial agents using 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrated significant antifilarial activity against specific parasites (Ram et al., 1984).

- New asymmetric bis-isatin derivatives containing urea/thiourea moiety were synthesized, exhibiting antioxidant properties and theoretical calculations were used to elucidate their structure-activity relationship (Yakan et al., 2021)

Structural and Mechanistic Insights

- The reaction of urea with benzil in acid solution leads to bicyclic products, offering insights into the chemistry of urea and its potential applications in material science and pharmaceuticals (Butler & Leitch, 1980).

- Synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlights the potential of these compounds in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

作用機序

While the exact mechanism of action for “1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea” is not specified, similar 2-oxoindoline-based compounds have been found to exhibit notable cytotoxicity toward human cancer cell lines . These compounds have been shown to affect cell cycle and apoptosis, leading to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .

特性

IUPAC Name |

1-benzhydryl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-2-27-21-14-13-20(15-19(21)16-22(27)28)25-24(29)26-23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,23H,2,16H2,1H3,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCALWZLRIJIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3015184.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B3015194.png)

![1,3-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015198.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B3015204.png)